4-Nitro-2H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWFUSVDJIVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932592 | |
| Record name | 5-Nitro-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14544-45-7, 84406-63-3 | |
| Record name | 14544-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14544-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Nitro 2h 1,2,3 Triazole and Its Derivatives
Direct Nitration Strategies
Direct nitration involves the introduction of a nitro group (–NO₂) onto the triazole core. This method is effective for both the parent 2H-1,2,3-triazole and its substituted derivatives.
The introduction of a nitro group at the 4-position of the 2H-1,2,3-triazole ring is a classic example of electrophilic aromatic substitution. In this reaction, an electrophile attacks the electron-rich triazole ring, leading to the substitution of a hydrogen atom with a nitro group.
The nitration of 2H-1,2,3-triazole is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). kbr.com In this acidic medium, sulfuric acid serves as a catalyst and a dehydrating agent, promoting the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). kbr.com
Precise control of reaction conditions is critical for achieving high yields and ensuring the safety of the nitration process. The reaction is highly exothermic, and maintaining a low temperature, typically between 0–5°C, is essential to prevent decomposition of the triazole ring and to manage the reaction rate. While specific molar ratios can vary depending on the scale and exact precursors, careful control of the stoichiometry is necessary to optimize the formation of the desired product and minimize side reactions.
The mechanism of nitration involves three key steps:
Generation of the electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion (NO₂⁺). youtube.comnih.gov
Equation for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic attack: The nitronium ion is attacked by the π-electron system of the triazole ring. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. nih.govmasterorganicchemistry.com
Deprotonation: A weak base in the reaction mixture, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or water, removes a proton from the carbon atom bonded to the new nitro group. youtube.commasterorganicchemistry.com This step restores the aromaticity of the triazole ring, yielding the final 4-nitro-2H-1,2,3-triazole product.
The direct nitration method is also applicable to 1,2,3-triazole derivatives that are already substituted on the ring. The nature and position of the existing substituent can influence the reactivity of the triazole ring and the regioselectivity of the subsequent nitration.
The nitration of 2-methyl-2H-1,2,3-triazole demonstrates how reaction conditions can influence the outcome. When 2-methyl-2H-1,2,3-triazole is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at room temperature, the primary product is 2-methyl-4-nitro-2H-1,2,3-triazole, obtained in a high yield of 98%. thieme-connect.de
However, under more forcing conditions, such as prolonged heating at 100°C, a second nitration can occur, leading to the formation of 2-methyl-4,5-dinitro-2H-1,2,3-triazole. thieme-connect.de It is noteworthy that in the case of nitrating 2-methyl-2H-1,2,3-triazole 1-oxide at room temperature, a mixture of both the 4-nitro and 5-nitro derivatives is formed. thieme-connect.de
Interactive Data Table: Nitration of 2-methyl-2H-1,2,3-triazole
| Reactant | Nitrating Agent | Temperature | Product(s) | Yield |
| 2-methyl-2H-1,2,3-triazole | Fuming HNO₃ / H₂SO₄ | Room Temperature | 2-methyl-4-nitro-2H-1,2,3-triazole | 98% |
| 2-methyl-4-nitro-2H-1,2,3-triazole | Fuming HNO₃ / H₂SO₄ | 100°C (10h) | 2-methyl-4,5-dinitro-2H-1,2,3-triazole | 97% |
| 2-methyl-2H-1,2,3-triazole 1-oxide | Fuming HNO₃ / H₂SO₄ | Room Temperature | Mixture of 4-nitro and 5-nitro derivatives | Not specified |
Nitration of Substituted 1,2,3-triazole Derivatives
Nitration of 4-hydroxy-2-phenyltriazole to 4-hydroxy-5-nitro-2-phenyl-1,2,3-triazole
The nitration of phenyl-substituted heterocyclic compounds is a well-established method for the introduction of a nitro group. In the case of 2-phenyl-1,2,3,2H-triazole, nitration has been shown to yield mono-, di-, and tri-nitrated products. The substitution pattern of this reaction is reported to be similar to that of 1-phenylpyrazole. researchgate.net Structural assignments of the nitration products have been confirmed using techniques such as ultraviolet absorption spectra. researchgate.net It is noteworthy that a compound previously identified as 2-(o-nitrophenyl)-1,2,3,2H-triazole was later correctly characterized as 4-nitro-2-p-nitrophenyl-1,2,3,2H-triazole. researchgate.net
Copper-Catalyzed Cycloaddition Reactions (CuAAC)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nsf.govorganic-chemistry.orgthieme-connect.comrsc.org This methodology has been extended to the synthesis of nitro-substituted triazoles, offering a versatile route to these compounds.
A significant advancement in the synthesis of 4-nitro-1,2,3-triazoles involves the copper-catalyzed [3+2] cycloaddition/oxidation reaction between nitroolefins and organic azides. nih.govfrontiersin.orgacs.org This method allows for the highly regioselective synthesis of 1,4(-NO2),5-trisubstituted 1,2,3-triazoles in good to excellent yields. acs.org The reaction is characterized by its broad substrate scope and proceeds from readily available starting materials. acs.org An important feature of this process is the involvement of an oxidative step that prevents the elimination of nitrous acid (HNO2), which is a common issue in the cycloaddition of nitro-olefins with organic azides. acs.org This approach demonstrates high atom economy and holds potential for various applications. acs.orgresearchgate.net Research by Chen et al. in 2015 demonstrated that 4-NO2-1,5-trisubstituted-1,2,3-triazoles could be prepared in high yields (up to 96%) at 110°C, highlighting the simplicity and wide applicability of this method. nih.govfrontiersin.org
Furthermore, the CuAAC reaction exhibits excellent functional group tolerance, a critical aspect for its application in complex molecule synthesis. organic-chemistry.orgorganic-chemistry.org The reaction can be performed in the presence of a wide array of functional groups without the need for protecting groups. This tolerance extends to various substituents on both the azide (B81097) and alkyne components. organic-chemistry.org A study on the copper-catalyzed N-arylation of nitrogen-containing heterocycles demonstrated tolerance for thermally sensitive groups such as alkynyl, hydroxy, amino, amido, aldehyde, ester, halo, and nitro groups under mild conditions. organic-chemistry.org
To enhance synthetic efficiency, "one-pot" three-component strategies for the synthesis of 1,2,3-triazoles have been developed. These reactions combine multiple steps into a single operation, avoiding the isolation of intermediates and reducing waste. A notable example is the copper-catalyzed three-component reaction of an aryl halide, sodium azide, and phenylacetylene. acgpubs.org In this process, the aryl azide is generated in situ and subsequently undergoes cycloaddition with the alkyne. acgpubs.org The use of D-glucosamine as a green ligand with a CuI catalyst has been reported to facilitate this transformation, with the reaction proceeding in good to excellent yields. acgpubs.org Another approach involves a Cu/Pd transmetalation relay catalysis for the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from an azide, an alkyne, and an aryl halide, achieving complete regioselectivity. organic-chemistry.org
The mechanism of the copper-catalyzed [3+2] cycloaddition reaction is a key factor in its high efficiency and regioselectivity. In the reaction of nitroolefins and organic azides, a plausible mechanism involves an initial regioselective 1,3-dipolar cycloaddition to form a triazole intermediate, a process that can be promoted by transition metal complexes. nih.govfrontiersin.org A Cu(II) catalyst then facilitates the formation of a subsequent intermediate, which can be stabilized by an aryl group. nih.govfrontiersin.org This intermediate loses an electron to form a cation, which then loses a proton to yield the final 4-NO2-1,5-trisubstituted-1,2,3-triazole product. nih.govfrontiersin.org The Cu(II) catalyst is regenerated from Cu(I) species in the presence of an oxidant like O2 under acidic conditions. nih.govfrontiersin.org
In the more general CuAAC reaction involving terminal alkynes, the mechanism is understood to proceed through the formation of a copper(I) acetylide intermediate. nih.gov Coordination of the organic azide to the copper center activates the alkyne for nucleophilic attack by the azide, leading to the formation of a six-membered copper-containing ring intermediate. This intermediate then rearranges and, upon protonation, yields the 1,4-disubstituted triazole product. The distinct mechanism of the copper-catalyzed reaction accounts for its dramatic rate acceleration and strict regioselectivity compared to the thermal, uncatalyzed reaction. organic-chemistry.orgnih.gov
Thermal Recyclization of Diazenofuroxanyl Precursors
An alternative synthetic route to nitro-substituted triazoles involves the thermal recyclization of diazenofuroxanyl precursors. Furoxans, or 1,2,5-oxadiazole 2-oxides, are a class of heterocyclic compounds that can serve as precursors for other nitrogen-containing heterocycles. mdpi.comwikipedia.org Specifically, 4-azidofuroxans can be synthesized from the corresponding 4-nitrofuroxans by treatment with sodium azide. mdpi.comresearchgate.net
A facile and efficient method has been developed for the regioselective [3+2] cycloaddition of these 4-azidofuroxans with 1-dimethylamino-2-nitroethylene, catalyzed by p-toluenesulfonic acid (p-TSA), to produce (4-nitro-1,2,3-triazolyl)furoxans. mdpi.comresearchgate.net This transformation is believed to proceed via an eliminative azide-olefin cycloaddition, which accounts for its complete regioselectivity. researchgate.net This protocol has a broad substrate scope and provides a direct method for assembling the 4-nitro-1,2,3-triazole moiety. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 4-hydroxy-2-phenyltriazole | Nitrating agent | 4-hydroxy-5-nitro-2-phenyl-1,2,3-triazole | researchgate.net |
| Nitroolefins | Organic azides | 4-Nitro-1,5-trisubstituted-1,2,3-triazoles | nih.govfrontiersin.orgacs.org |
| Aryl halides, Sodium azide, Phenylacetylene | CuI/D-glucosamine | 1,4-Disubstituted-1,2,3-triazoles | acgpubs.org |
| 4-Azidofuroxans | 1-Dimethylamino-2-nitroethylene | (4-Nitro-1,2,3-triazolyl)furoxans | mdpi.comresearchgate.net |
Amination of 4-nitro-1,2,3-triazolate Anion
A key method for the synthesis of amino derivatives of 4-nitro-1,2,3-triazole involves the direct amination of the corresponding triazolate anion. This approach provides a direct route to N-amino-C-nitro compounds, which are of interest as energetic materials.
The amination of the 4-nitro-1,2,3-triazolate anion can be effectively achieved using O-tosylhydroxylamine (THA) as the aminating agent. The process begins with the deprotonation of 4-nitro-1,2,3-triazole using a base, such as sodium hydroxide, to form the sodium 4-nitro-1,2,3-triazolate salt. This salt is then treated with O-tosylhydroxylamine, which acts as an electrophilic aminating agent. The reaction is typically carried out in a suitable solvent system, such as a mixture of acetonitrile and dichloromethane, to facilitate the dissolution of the reactants. A small amount of water may be added to ensure complete dissolution of the triazolate salt.
The amination of the 4-nitro-1,2,3-triazolate anion with O-tosylhydroxylamine results in the formation of two isomeric products: 1-amino-4-nitro-1,2,3-triazole and 2-amino-4-nitro-1,2,3-triazole. The reaction mixture is typically stirred for an extended period, for instance, two days at room temperature, to ensure the completion of the reaction. Following the reaction, the solvent is evaporated, and the residue is resuspended in a solvent like ethyl acetate to facilitate the removal of byproducts, such as sodium tosylate, through filtration. These N-amino compounds are noted for their energetic properties.
Post-synthetic Modifications to Introduce Nitro Groups
The introduction of a nitro group onto a pre-existing 1,2,3-triazole ring is a viable synthetic strategy. This post-synthetic modification is typically achieved through electrophilic nitration. The reactivity and regioselectivity of the nitration are influenced by the substituents already present on the triazole ring.
For instance, the direct nitration of 2-methyl-2H-1,2,3-triazole with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at room temperature predominantly yields 2-methyl-4-nitro-2H-1,2,3-triazole with a high yield of 98%. This demonstrates that the 4-position of the 2H-1,2,3-triazole ring is susceptible to electrophilic attack. It is also possible to introduce a second nitro group to form 2-methyl-4,5-dinitro-2H-1,2,3-triazole under more forcing conditions, such as prolonged heating.
Table 1: Nitration of 2-methyl-2H-1,2,3-triazole
| Product | Reagents | Conditions | Yield |
|---|---|---|---|
| 2-methyl-4-nitro-2H-1,2,3-triazole | Fuming HNO₃, H₂SO₄ | Room Temperature | 98% |
Synthesis of Specific Derivatives
The synthesis of specific derivatives of 4-nitro-1,2,3-triazole often involves cycloaddition reactions where the triazole ring is formed with the nitro group already incorporated into one of the starting materials. Copper-catalyzed reactions have proven to be particularly effective in this regard.
A highly regioselective method for the synthesis of 4-NO₂-1,5-trisubstituted-1,2,3-triazoles involves the copper-catalyzed [3+2] cycloaddition/oxidation reaction between nitroolefins and organic azides. frontiersin.org This reaction typically proceeds at elevated temperatures, such as 110°C, and can provide high yields of the desired products, up to 96%. frontiersin.org The reaction is notable for its operational simplicity and broad substrate scope. frontiersin.org
The proposed mechanism involves an initial regioselective 1,3-dipolar cycloaddition between the nitroolefin and the organic azide to form a triazole intermediate, a process that can be promoted by transition metal complexes. frontiersin.org Subsequent oxidation, facilitated by a Cu(II) catalyst, leads to the formation of the final 4-nitro-1,5-trisubstituted-1,2,3-triazole product. frontiersin.org
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com This reaction is known for its high efficiency, mild reaction conditions, and excellent regioselectivity. nih.gov While this method is broadly applicable, its use in the direct synthesis of 4-nitro-1,2,3-triazole derivatives where the nitro group is attached to the triazole ring is less commonly reported.
However, derivatives containing a nitro-substituted aryl group can be readily prepared. For example, the synthesis of N-benzyl-1,2,3-triazoles bearing a nitro group on the phenyl ring has been achieved through a one-pot ultrasonic approach involving the reaction of a substituted benzyl halide, sodium azide, and a terminal alkyne in the presence of a copper(I) catalyst. acs.org
Furthermore, methods for the selective synthesis of both 1,4- and 2,4-disubstituted-1,2,3-triazoles from a three-component reaction of alkynes, trimethylsilyl (B98337) azide (TMSN₃), and ethers, using copper catalysis, have been developed. frontiersin.org The selectivity between the 1,4- and 2,4-isomers can be controlled by adjusting the amount of the copper chloride catalyst. frontiersin.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| O-tosylhydroxylamine (THA) |
| 1-amino-4-nitro-1,2,3-triazole |
| 2-amino-4-nitro-1,2,3-triazole |
| 2-methyl-2H-1,2,3-triazole |
| 2-methyl-4-nitro-2H-1,2,3-triazole |
| 2-methyl-4,5-dinitro-2H-1,2,3-triazole |
| trimethylsilyl azide (TMSN₃) |
| sodium 4-nitro-1,2,3-triazolate |
| sodium tosylate |
| fuming nitric acid |
| concentrated sulfuric acid |
N1-substituted-1,2,3-triazoles via Cu-catalyzed [3+2] cycloaddition
The copper-catalyzed [3+2] cycloaddition, often referred to as a "click" reaction, is a prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction involves the coupling of an azide with a terminal alkyne, facilitated by a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, significantly accelerates the reaction and controls the regioselectivity, favoring the formation of the 1,4-isomer.
A notable application of this methodology is the synthesis of N1-substituted-1,2,3-triazoles through the reaction of secondary amines and diazo compounds. This approach utilizes oxygen as an environmentally friendly oxidant and is characterized by readily available starting materials and mild reaction conditions. The yields for this method are generally good, ranging from 55% to 84%. nih.govnih.gov
Furthermore, the copper-catalyzed [3+2] cycloaddition has been successfully employed in the synthesis of 4-nitro-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and organic azides. This reaction proceeds with high yields, demonstrating the versatility of the cycloaddition in incorporating the nitro functionality into the triazole ring. nih.gov
Interactive Table: General Yields for N1-substituted-1,2,3-triazoles via Cu-catalyzed [3+2] Cycloaddition
| Reactant 1 | Reactant 2 | Catalyst System | Yield (%) |
|---|---|---|---|
| Secondary Amine | Diazo Compound | Cu-catalyst / O₂ | 55-84 |
N-alkylation of sodium 4-nitro-1,2,3-triazolate
The N-alkylation of sodium 4-nitro-1,2,3-triazolate presents a direct route to introduce substituents onto the nitrogen atoms of the triazole ring. This reaction typically proceeds by treating the sodium salt of 4-nitro-1,2,3-triazole with an alkylating agent. A key characteristic of this method is the formation of a mixture of regioisomers, with substitution occurring at the N1, N2, and N3 positions of the triazole ring.
The ratio of these isomers is significantly influenced by the nature of the alkylating agent. For instance, the reaction with ethyl bromide has been shown to yield a mixture of N1-ethyl, N2-ethyl, and N3-ethyl-4-nitro-1,2,3-triazoles in a molar ratio of approximately 4:8:1, respectively. researchgate.net The use of different alkylating agents, such as dialkyl sulfates and other alkyl halides, also results in the formation of all three isomers, although the specific ratios may vary. researchgate.net For example, with benzyl chloride, the N1-substituted product is the major isomer, constituting up to 64% of the mixture. researchgate.net Conversely, using cyclohexyl nitrate (B79036) leads to a notable increase in the proportion of the N3-isomer, reaching up to 18%. researchgate.net
Interactive Table: Isomer Ratios in the N-alkylation of Sodium 4-Nitro-1,2,3-triazolate with Various Alkylating Agents researchgate.net
| Alkylating Agent | N1-isomer (%) | N2-isomer (%) | N3-isomer (%) |
|---|---|---|---|
| Methyl Iodide | 40 | 56 | 4 |
| Ethyl Bromide | 37 | 57 | 6 |
| n-Propyl Bromide | 35 | 56 | 9 |
| i-Propyl Bromide | 35 | 56 | 9 |
| n-Butyl Bromide | 41 | 53 | 6 |
| Benzyl Chloride | 64 | 30 | 6 |
| 2-Ethylhexyl Nitrate | 53 | 45 | 2 |
4,4′-Bis(5-nitro-1,2,3-2H-triazole) Derivatives
A comprehensive search of the available scientific literature did not yield specific synthetic methodologies for the preparation of 4,4′-Bis(5-nitro-1,2,3-2H-triazole) derivatives. While methods for the synthesis of various bis-triazole compounds are documented, information pertaining to this specific linkage and substitution pattern could not be located.
4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds
A synthetic route to novel compounds linking 1,2,3-triazole and 1,2,4-triazole (B32235) rings has been developed, leading to the formation of 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole derivatives. This methodology allows for the introduction of various energetic functional groups, such as amino, nitrimino, nitro, and azo moieties, onto the 1,2,4-triazole ring.
The synthesis of these compounds contributes to the development of new energetic materials by combining the structural features of both triazole isomers. The resulting compounds have been characterized using various analytical techniques, including IR and multinuclear NMR spectroscopy, elemental analysis, and differential scanning calorimetry. The molecular structures of some of these derivatives have been confirmed by single-crystal X-ray diffraction. This synthetic approach enables the fine-tuning of energetic properties by modifying the substituents on the 1,2,4-triazole portion of the molecule.
Chemical Reactivity and Transformation Studies of 4 Nitro 2h 1,2,3 Triazole
Reduction Reactions of the Nitro Group
The nitro group of 4-Nitro-2H-1,2,3-triazole can be readily reduced to an amino group, a key transformation for synthesizing various functionalized triazoles.
Conversion to Amino Group (-NH₂)
The reduction of the nitro group on the triazole ring to form an amino group is a fundamental reaction. This conversion results in the formation of 4-amino-2H-1,2,3-triazole. This transformation is significant as the resulting amino group can serve as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of 1,2,3-triazole derivatives. For instance, compounds bearing the 4-amino-1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology research. nih.gov
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a common and effective method for the reduction of the nitro group in this compound. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. The reaction is generally carried out under controlled temperature and pressure to ensure selective reduction of the nitro group without affecting the triazole ring.
Substitution Reactions
This compound undergoes various substitution reactions, allowing for the introduction of different functional groups onto the triazole core. These reactions can occur at the nitro group or directly on the triazole ring itself.
Nucleophilic Substitution of the Nitro Group
The nitro group at the 4-position of the triazole ring can be displaced by nucleophiles. This type of reaction allows for the introduction of a variety of functional groups. For example, nucleophiles such as amines or thiols can be used to replace the nitro group under basic conditions. The susceptibility of the nitro group to nucleophilic substitution is a valuable feature in the synthesis of diverse substituted triazoles. Studies on related triazolotriazines have shown that nucleophilic substitution of a nitro group can proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly when the reaction at elevated temperatures leads to the formation of products from the substitution of the nitro group with an amine. chimicatechnoacta.ru
Electrophilic Substitution on the Triazole Ring
The 1,2,3-triazole ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing nitro group can influence the reactivity and regioselectivity of this reaction. The introduction of additional substituents onto the triazole ring is a key strategy for modifying the properties of the molecule. The parent 1,2,3-triazole is known to undergo electrophilic substitution at either a ring carbon or a ring nitrogen. bhu.ac.in However, the presence of the nitro group in this compound deactivates the ring towards electrophilic attack.
Substitution of Hydrogen Atoms with Various Functional Groups
The hydrogen atoms on the triazole ring can be replaced with a range of functional groups through various chemical reactions. This functionalization is crucial for creating more complex heterocyclic compounds. sioc-journal.cn Transition-metal catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of the triazole ring. sioc-journal.cnrsc.org This strategy allows for the construction of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn For example, palladium-catalyzed reactions have been used for the C-H functionalization of 1,2,3-triazole N-oxides, leading to the synthesis of 2-substituted 4-alkenyl- and 4-aryl-1,2,3-triazoles. rsc.org Copper-catalyzed reactions have also been employed for the direct C-H amination of 2-aryl-1,2,3-triazole N-oxides to produce 4-amino-2-aryl-1,2,3-triazole derivatives. rsc.org
Table of Reaction Conditions for the Functionalization of this compound and Related Compounds
| Reaction Type | Reagents and Conditions | Major Product(s) | Reference(s) |
|---|---|---|---|
| Reduction of Nitro Group | |||
| Catalytic Hydrogenation | H₂, Pd/C | 4-Amino-2H-1,2,3-triazole | |
| Nucleophilic Substitution | |||
| Substitution of Nitro Group | Amines or thiols under basic conditions | Various substituted triazoles | |
| C-H Functionalization | |||
| Pd-catalyzed Alkenylation/Arylation | 1,2,3-Triazole N-oxides, alkenes/arenes | 2-Substituted 4-alkenyl/aryl-1,2,3-triazoles | rsc.org |
| Cu-catalyzed Amination | 2-Aryl-1,2,3-triazole N-oxides, primary/secondary amines | 4-Amino-2-aryl-1,2,3-triazole derivatives | rsc.org |
Oxidation Reactions
The chemical behavior of this compound is influenced by the electron-withdrawing nature of its nitro group and the aromaticity of the triazole ring. This section examines the oxidation potential of the nitro group.
Oxidation of the Nitro Group to Nitroso or Nitrate (B79036) Derivatives
The chemical literature suggests the potential for the nitro group of this compound to be further oxidized into nitroso or nitrate derivatives. This transformation is a known reaction pathway for nitro compounds. However, specific studies detailing the direct oxidation of this compound to its corresponding nitroso or nitrate forms, including the necessary reagents and reaction conditions, are not prominently featured in available research. Theoretical studies on the thermal decomposition of related nitro-1,2,4-triazoles indicate the formation of nitroso-triazole species, though this occurs via thermolysis rather than direct oxidation. thieme-connect.de The synthesis of nitroso derivatives of other heterocyclic systems, such as (1,2,3-triazol-1-yl)-1,2,5-oxadiazoles, has been achieved through the oxidation of the corresponding amino compounds, rather than from a nitro-substituted precursor. semanticscholar.org
Complexation and Coordination Chemistry
The nitrogen-rich 1,2,3-triazole ring serves as an effective ligand, enabling the formation of a wide array of metal complexes. The presence of the nitro group further modulates the electronic properties of the triazole, influencing its coordination behavior.
Role as a Ligand in Metal Complexes
This compound and its N-substituted derivatives are recognized for their ability to act as ligands in coordination chemistry. semanticscholar.org The triazole ring provides multiple nitrogen atoms that can coordinate with metal ions. unimi.it Studies on triazole-bispidine scaffolds show that coordination with metal cations involves the sp2 nitrogen atoms of the triazole system. unimi.it The resulting metal complexes have applications in catalysis and are foundational in the development of advanced materials. The functionalization of the triazole ring, particularly N-substitution, is a key strategy for tuning the properties of these coordination compounds. semanticscholar.org N3-substituted derivatives of 4-nitro-1,2,3-triazole are noted to be of particular interest for creating metal complexes and polymeric materials. nih.gov
Applications in Catalysis and Materials Science
The coordination compounds derived from 4-nitro-1,2,3-triazole ligands have significant applications, especially in materials science as energetic materials. semanticscholar.orgnih.gov The high nitrogen content and the energy potential of the triazole ring, enhanced by the presence of a nitro group, make these compounds precursors for high-energy materials, ionic liquids, and energetic coordination polymers (ECPs). semanticscholar.orgnih.govresearchgate.net For instance, coordination polymerization of related dinitro-bi-triazole ligands with copper has been shown to produce dense, thermally stable explosives. at.ua
In the field of catalysis, metal complexes incorporating triazole-based ligands have demonstrated notable activity. While research may not always use the this compound parent compound directly, the broader class of triazole ligands is proven effective. Examples include:
Henry Reaction: Zinc and copper complexes with triazole-bispidinone ligands have been successfully employed as catalysts for the Henry (nitroaldol) reaction. unimi.it
CO2 Reduction: Rhenium complexes featuring 2-pyridyl-1,2,3-triazole ligands have been investigated as catalysts for the electrochemical and photochemical reduction of carbon dioxide. acs.org
Formation of Tetranuclear Copper(II) Complexes
A specific and notable example of complexation is the formation of a tetranuclear copper(II) complex. During studies on the alkylation of sodium 4-nitro-1,2,3-triazolate, the structure of the minor N3-isomer, 1-ethyl-5-nitro-1,2,3-triazole, was unambiguously confirmed through X-ray structural analysis of its complex. researchgate.net This complex was formed by reacting a mixture of N-ethylated isomers with copper(II) chloride dihydrate, which selectively crystallized as the tetranuclear copper(II) species. researchgate.net
Alkylation and Quaternization Reactions
Alkylation and subsequent quaternization of the 4-nitro-1,2,3-triazole ring are fundamental transformations for synthesizing a variety of functional derivatives, including energetic ionic materials. As an ambident nucleophile, the 4-nitro-1,2,3-triazole anion can be alkylated at any of the three ring nitrogen atoms. semanticscholar.org
Alkylation in basic media using reagents such as alkyl halides or dialkyl sulfates consistently yields a mixture of N1-, N2-, and N3-alkylation products. nih.gov The ratio of these regioisomers depends on the reaction conditions and the nature of the alkylating agent. nih.govresearchgate.net
| Product Isomer | Molar Ratio in Product Mixture |
|---|---|
| N1-ethyl-4-nitro-1,2,3-triazole | 4 |
| N2-ethyl-4-nitro-1,2,3-triazole | 8 |
| N3-ethyl-5-nitro-1,2,3-triazole | 1 |
The resulting N-alkyl-4-nitro-1,2,3-triazoles can undergo further reaction to form quaternary triazolium salts. This quaternization is often regioselective. For example, the reaction of N-alkyl-4-nitro-1,2,3-triazoles in a t-BuOH-HClO₄ system, which acts as a source of the tert-butyl cation, yields 1-tert-butyl-3-alkyl-4-nitro-1,2,3-triazolium perchlorates. nih.gov Similarly, alkylation with an excess of dimethyl sulfate (B86663) can lead to tandem alkylation-quaternization, regioselectively forming 1,3-dialkyl-4-nitro-1,2,3-triazolium salts. frontiersin.org
Regioselectivity in Alkylation
The alkylation of 4(5)-nitro-1,2,3-triazole is a versatile reaction that typically yields a mixture of N1, N2, and N3-alkylation products, regardless of the specific conditions or the nature of the alkylating agent used. mdpi.com This reaction has been explored with various reagents, including alkyl halides, aryl halides, alkyl nitrates, and dialkyl sulfates. mdpi.com The regioselectivity of the alkylation is influenced by several factors, including the alkylating agent, solvent, base, catalyst, and temperature. scielo.br
When alkylating 4(5)-nitro-1,2,3-triazole in basic media, the reaction consistently produces a mixture of N1, N2, and N3 isomers. mdpi.com For instance, the alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide results in a molar ratio of N1:N2:N3 products of 4:8:1. researchgate.net The use of dialkyl sulfates in ethanol (B145695) generally leads to the N2-isomer being the predominant product in the mixture. mdpi.com Specifically, alkylation with an excess of dialkyl sulfate occurs regioselectively at the N-3 position to form 1,3-dialkyl-4-nitro-1,2,3-triazolium salts. researchgate.netresearchgate.net
In some cases, specific conditions can favor the formation of a single isomer. For example, the reaction of 4-nitro-1,2,3-triazole with tert-butanol (B103910) in concentrated sulfuric acid exclusively yields 1-tert-butyl-4-nitro-1,2,3-triazole. researchgate.net However, when the reaction is carried out with a catalytic amount of sulfuric acid in benzene (B151609), a mixture of 1- and 2-alkyl-4-nitro-1,2,3-triazoles is formed, with the N2-alkylated product being predominant. researchgate.net
The nature of the substituent on the triazole ring can also direct the regioselectivity. For instance, methylation and benzylation of certain substituted 1,2,3-triazoles occur selectively on the N-3 atom. nih.gov
Formation of N-monoalkylation products
The alkylation of 4(5)-nitro-1,2,3-triazole generally results in a mixture of three isomeric N-monoalkylated products: N1, N2, and N3-substituted 4-nitro-1,2,3-triazoles. mdpi.comresearchgate.net The ratio of these isomers is dependent on the reaction conditions and the alkylating agent employed. mdpi.combhu.ac.in
For example, the alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide yields a mixture of 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole (the N3-isomer). researchgate.net In this specific reaction, the molar ratio of the N1, N2, and N3 isomers was found to be 4:8:1, respectively. researchgate.net
The use of different alkylating agents and solvents can alter this distribution. When alkyl halides or dialkyl sulfates are used in ethanol, the N2-isomer is typically the major product, constituting 53–57% of the mixture. mdpi.com Conversely, using water as a polar solvent tends to increase the proportion of the more polar N1-isomer. mdpi.com
Under certain acidic conditions, selective monoalkylation can be achieved. For instance, the reaction of 4-nitro-1,2,3-triazole with tert-butanol in concentrated sulfuric acid produces 1-tert-butyl-4-nitro-1,2,3-triazole as the sole product. researchgate.net However, using only a catalytic amount of sulfuric acid in a nonpolar solvent like benzene leads to a mixture of the 1- and 2-alkylated isomers, with a preference for the N2 product. researchgate.net
A summary of the N-monoalkylation of 4(5)-nitro-1,2,3-triazole with various alkylating agents is presented in the table below.
| Alkylating Agent | Solvent | Product(s) | Predominant Isomer | Reference |
| Ethyl bromide | - | Mixture of N1, N2, and N3-ethyl-4-nitro-1,2,3-triazoles | N2 | researchgate.net |
| Alkyl halides | Ethanol | Mixture of N1, N2, and N3-alkyl-4-nitro-1,2,3-triazoles | N2 | mdpi.com |
| Dialkyl sulfates | Ethanol | Mixture of N1, N2, and N3-alkyl-4-nitro-1,2,3-triazoles | N2 | mdpi.com |
| Dialkyl sulfates | Water | Mixture of N1, N2, and N3-alkyl-4-nitro-1,2,3-triazoles | N1 | mdpi.com |
| tert-Butanol | Concentrated H₂SO₄ | 1-tert-butyl-4-nitro-1,2,3-triazole | N1 | researchgate.net |
| tert-Butanol | Benzene (catalytic H₂SO₄) | Mixture of 1- and 2-tert-butyl-4-nitro-1,2,3-triazoles | N2 | researchgate.net |
| Trityl chloride | Benzene (catalytic H₂SO₄) | Mixture of 1- and 2-trityl-4-nitro-1,2,3-triazoles | N2 | researchgate.net |
Formation of 1,3-dialkyl-4-nitro-1,2,3-triazolium salts
The quaternization of N-alkyl-4-nitro-1,2,3-triazoles leads to the formation of 1,3-dialkyl-4-nitro-1,2,3-triazolium salts. This reaction proceeds with high regioselectivity, with the second alkylation occurring at the N3 position of an N1-substituted-4-nitro-1,2,3-triazole or at the N1 position of an N3-substituted isomer. mdpi.comresearchgate.netresearchgate.net
Studies have shown that the alkylation of 1-alkyl-substituted 4-nitro-1,2,3-triazoles with an excess of dialkyl sulfates, such as dimethyl sulfate and diethyl sulfate, proceeds regioselectively at the N-3 position. researchgate.netresearchgate.net This results in the formation of 1,3-dialkyl-4-nitro-1,2,3-triazolium salts. The structure of these salts, including N,N'-dialkyl-C-nitro-1,2,3-triazolium alkylsulfates and perchlorates, has been confirmed using IR, ¹H, and ¹³C NMR spectroscopy. researchgate.netresearchgate.net Quantum-chemical calculations support the experimental findings, indicating a higher relative stability of the 1,3-dialkyl-4-nitro-1,2,3-triazolium cations compared to other possible isomeric cations. researchgate.net
Furthermore, a method for the selective quaternization of N3-isomers of alkylated 4-nitro-1,2,3-triazoles has been developed using a t-BuOH-HClO₄ system. mdpi.com This process also yields 1,3-dialkyl-4-nitro-1,2,3-triazolium salts, specifically 1-(tert-butyl)-3-alkyl-4-nitro-1,2,3-triazolium perchlorates, in high yields. mdpi.com The synthesis of nitrotriazolium salts with different alkyl substituents, such as 3-ethyl-1-methyl- and 1-ethyl-3-methyl-4-nitro-1,2,3-triazolium salts, has also been reported. researchgate.net
The table below summarizes the synthesis of various 1,3-dialkyl-4-nitro-1,2,3-triazolium salts.
| Starting Material | Alkylating Agent | Product | Reference |
| 1-Alkyl-4-nitro-1,2,3-triazoles | Dimethyl sulfate | 1-Alkyl-3-methyl-4-nitro-1,2,3-triazolium methylsulfate | researchgate.netresearchgate.net |
| 1-Alkyl-4-nitro-1,2,3-triazoles | Diethyl sulfate | 1-Alkyl-3-ethyl-4-nitro-1,2,3-triazolium ethylsulfate | researchgate.netresearchgate.net |
| N3-Alkyl-4-nitro-1,2,3-triazoles | t-BuOH-HClO₄ | 1-(tert-butyl)-3-alkyl-4-nitro-1,2,3-triazolium perchlorate | mdpi.com |
| 1-Ethyl-4-nitro-1,2,3-triazole | Methyl iodide | 1-Ethyl-3-methyl-4-nitro-1,2,3-triazolium iodide | researchgate.net |
| 1-Methyl-4-nitro-1,2,3-triazole | Ethyl iodide | 3-Ethyl-1-methyl-4-nitro-1,2,3-triazolium iodide | researchgate.net |
Isolation of Isomers from Mixtures
The alkylation of 4(5)-nitro-1,2,3-triazole typically produces a mixture of N1, N2, and N3-substituted isomers, necessitating effective separation methods for their isolation. mdpi.comresearchgate.net Various strategies have been developed that exploit the differences in the physicochemical properties of these regioisomers, such as basicity, reactivity, and volatility. mdpi.com
One effective methodology for separating the regioisomeric N-alkyl(aryl)nitrotriazoles is based on the differential reactivity of the isomers during quaternization and complexation reactions. mdpi.com The N3-isomers are notably different from the N1 and N2-isomers in their ability to participate in complexation and quaternization reactions in acidic environments. mdpi.com For example, selective quaternization of the N3-isomers can be achieved, allowing for their separation from the N1 and N2-isomers. mdpi.com
Following the separation of the N3 isomers, the remaining mixture of N1 and N2-substituted derivatives can be further separated. For mixtures where the isomers are liquid, highly volatile N2-isomers can be removed by vacuum distillation. mdpi.com In cases where the isomers are crystalline, the N2-isomers can be extracted using nonpolar solvents, leaving the N1-isomer behind, which can then be purified by crystallization. mdpi.com
Another approach involves the formation of coordination complexes. For instance, a mixture of N2 and N3-isomers of ethyl-4-nitro-1,2,3-triazole can be treated with copper(II) chloride dihydrate. This leads to the formation of a tetranuclear copper(II) complex with the N3-isomer, which can be isolated as single crystals. researchgate.net The pure 1-ethyl-5-nitro-1,2,3-triazole (N3-isomer) can then be regenerated from the complex with high yield by treatment with aqueous ammonia. This sequence of complexation and decomplexation provides a straightforward procedure for isolating the N3-isomer from the isomeric mixture. researchgate.net
Ring Opening and Rearrangement Reactions
The 1,2,3-triazole ring, including its nitro-substituted derivatives, can undergo ring-opening and rearrangement reactions under specific conditions. One of the notable rearrangements is the Dimroth rearrangement, which involves the exchange of the ring nitrogen and its substituent with an exocyclic imino group. bhu.ac.in This rearrangement typically proceeds through a ring-opening step via cleavage of an N-N bond, followed by cyclization. bhu.ac.in For example, 5-amino-1,2,3-triazoles can undergo this rearrangement. bhu.ac.in A highly efficient strategy for synthesizing different types of nitrogen-rich heterocyclic compounds has been demonstrated using 4-amino-5-nitro-1,2,3-2H-triazole as a precursor, which undergoes a heat or acid-catalyzed Dimroth rearrangement. rsc.org
Under high temperatures, such as those used in flash vacuum pyrolysis (400–800 °C), the triazole ring can open, leading to the formation of carbene species which can then rearrange into various products. mdpi.com More recently, metal-free conditions at lower temperatures (130–160 °C) have been developed for the ring-opening of N-fluoroalkyl-1H-triazoles and N-sulfonyltriazoles, forming ketenimine intermediates that can react with various nucleophiles. mdpi.com
Another type of rearrangement observed is the Cornforth rearrangement. The reaction of 1-aryl-4-formyl-1,2,3-triazoles with alkylamines can involve a ring-degenerate Cornforth rearrangement. mdpi.com The equilibrium of this rearrangement is shifted towards the triazole that has the most electron-deficient substituent on the imine nitrogen. mdpi.com
Furthermore, ring transformation reactions have been observed where other heterocyclic rings can be converted into 1,2,3-triazoles. For instance, 4-acetamido-3-arylazo-1,2,5-oxadiazole 2-oxides (furoxans) can rearrange to form 4-acetamido-2-aryl-5-nitro-2H-1,2,3-triazoles upon treatment with aqueous NaOH. nih.gov This cascade rearrangement involves the opening of the furoxan ring and subsequent intramolecular cyclization to form the triazole ring. nih.gov
Computational and Theoretical Investigations of 4 Nitro 2h 1,2,3 Triazole
Density Functional Theory (DFT) Studies
DFT calculations offer a robust framework for examining the electronic structure and predicting the physicochemical properties of molecules like 4-Nitro-2H-1,2,3-triazole. These theoretical approaches enable the prediction of key energetic characteristics and provide a deeper understanding of the factors governing stability and performance.
Prediction of Heats of Formation (ΔHf) and Detonation Pressure (P)
Computational methods, particularly DFT, are extensively used to predict the energetic performance of triazole derivatives. The introduction of a nitro group (–NO₂) into the triazole ring is a known strategy to enhance its energetic properties. Theoretical studies confirm that nitration effectively increases both the heat of formation (ΔHf) and the detonation pressure (P) in triazoles.
For various energetic materials based on triazole scaffolds, calculations are often performed using programs like Gaussian, with detonation parameters subsequently determined by thermochemical codes such as EXPLO5. researchgate.netrsc.orgresearchgate.net For instance, derivatives of bis(4-nitro-1,2,3-2H-triazole) have shown calculated detonation pressures ranging from 30.55 to 46.02 GPa. researchgate.net While specific values for the parent this compound are part of broader computational screenings, the general principle holds that the nitro group significantly boosts its energetic potential compared to the unsubstituted triazole ring. nih.govrsc.org For example, a related compound, 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), has a calculated detonation pressure of 33.43 GPa. mdpi.com
Table 1: Calculated Detonation Properties of Selected Nitro-Triazole Derivatives
| Compound | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Reference |
|---|---|---|---|
| (5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazol-5-amine | 9153 | 33.71 | mdpi.com |
| Hydroxylammonium salt of (5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazol-5-amine | 9482 | 34.75 | mdpi.com |
| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) | 8317 | 33.43 | mdpi.com |
| 1-(fluorodinitromethyl)-4-nitro-1,2,3-triazole | >8900 | >40.0 | nih.gov |
Analysis of Bond Dissociation Energies (BDEs) for Thermal Stability
The thermal stability of an energetic compound is a critical safety and performance parameter. Bond Dissociation Energy (BDE) calculations are employed to predict this stability by identifying the weakest bond in the molecule, which is likely to be the trigger bond for thermal decomposition. nih.gov For nitro-containing heterocyclic compounds, the C–NO₂ bond is often the weakest and therefore the most critical for determining thermal stability. nih.gov
Studies on various energetic compounds, including triazole derivatives, show a positive correlation between the lowest BDE value and the molecule's thermal stability. nsf.gov The introduction of a nitro group is noted to play a significant role in enhancing the thermal stability of these compounds. bohrium.com For example, in the related molecule 3-amino-5-nitro-1,2,4-triazole (2H-ANTA), the C–NO₂ bond dissociation energy was calculated to be 67.1 kcal/mol. acs.org Analysis of N-amino derivatives of 4-nitro-1,2,3-triazole revealed that the N-NH₂ bond is the longest in the ring structure for both the 1-amino and 2-amino isomers, suggesting it as a point of potential instability. d-nb.info
Table 2: Key Bond Dissociation Energy (BDE) Findings
| Molecular System | Key Finding | Implication | Reference |
|---|---|---|---|
| General Nitro-Triazoles | The C–NO₂ bond is often the weakest link. | This bond is typically the trigger for decomposition. | nih.gov |
| Fused-Triazoles | Higher lowest BDE values correlate with superior thermostability. | BDE is a reliable predictor of thermal stability. | nsf.gov |
| N-Amino-4-nitro-1,2,3-triazoles | The N-NH₂ bond is the longest in the triazole ring. | Suggests a potential site of bond cleavage and instability. | d-nb.info |
Computational Insights into Isomer Stability
In the gas phase, theoretical calculations consistently show that the 2H-tautomer of 1,2,3-triazole is more stable than the 1H-tautomer. scielo.br DFT calculations (B3PW91/6-311++G**) indicate that the 2H tautomer is more stable by approximately 20.52 kJ/mol. scielo.br This preference for the N(2) position is also observed in substituted triazoles. For instance, alkylation of 4-nitro-1,2,3-triazole predominantly yields N(2)-alkylated products. researchgate.net Similarly, for 4-phenyl-1,2,3-triazole, the 2H-tautomer is computationally found to be the most stable isomer. scielo.br This enhanced stability is often attributed to factors like electronic repulsion and aromatic character. scielo.briosrjournals.org
Direct comparisons confirm the energetic preference for the 2H-isomer over the 1H-isomer. Theoretical studies indicate that the 4-nitro-1H-1,2,3-triazole tautomer possesses lower thermal stability than its 2H counterpart. This difference in stability can have practical implications; for example, the amination of 4-nitro-1,2,3-triazole results in the formation of two isomers: 1-amino-4-nitro-1,2,3-triazole and 2-amino-4-nitro-1,2,3-triazole. mdpi.comd-nb.info Computational studies on substituted 1,2,3-triazoles have shown that while the 2H-tautomer is generally the most stable, the relative energy of the 1H and 3H tautomers can be influenced by the nature of the substituent group. scielo.br
Table 3: Relative Stability of 1,2,3-Triazole Tautomers in the Gas Phase
| Compound | Method | Finding | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|---|
| 1,2,3-triazole | MP2/6-31G* | 2H is more stable than 1H | ~21 | scielo.br |
| 1,2,3-triazole | B3PW91/6-311++G** | 2H is more stable than 1H | 20.52 | scielo.br |
| 4-phenyl-1,2,3-triazole | DFT B3LYP/6-31+G(d) | 2H is more stable than 1H | ~16.3 | scielo.br |
The polarity of the environment can influence tautomeric equilibrium. For 1,2,3-triazoles, the 2H-tautomer remains the dominant and more stable species in aqueous solution. scielo.brnih.gov It is estimated that in water, the ratio of 2H- to 1H-1,2,3-triazole is approximately 2:1. nih.gov This stabilization in polar media is a recurring theme in related heterocyclic systems. For example, DFT calculations using a continuum solvation model for 3-amino-5-nitro-1,2,4-triazole also predicted that the 2H-tautomer becomes the most stable form in polar solvents. acs.org The total energy of triazole derivatives generally decreases as the polarity of the solvent increases, favoring the more polar tautomer. tandfonline.com
Molecular Electrostatic Potentials and Proton Affinity
Computational analysis of Molecular Electrostatic Potential (MEP) is a critical tool for understanding the reactive behavior of molecules like this compound. The MEP surface maps the electrostatic potential onto the electron density surface, which helps in predicting the sites for nucleophilic and electrophilic attacks. dergipark.org.trresearchgate.net In these maps, regions of negative potential, typically colored red or yellow, indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential, often colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For triazole derivatives, the negative electrostatic potential is generally concentrated around the nitrogen atoms of the heterocyclic ring, highlighting their nucleophilic character. researchgate.net
The specific distribution of electrostatic potential around the molecule is fundamental in determining how it interacts and binds with receptor sites in biological systems. acs.org Theoretical techniques, including proton affinity calculations, are also employed alongside MEP to elucidate the regiochemistry and stability of related energetic compounds. researchgate.net
CH Acidity Calculations in Gas Phase and Solution
The acidity of the C-H bond on the triazole ring is a key parameter that can be investigated through theoretical calculations. These computations can be performed for the molecule in the gas phase and in various solvents to understand how the environment affects its acidity. For the parent 1,2,3-triazole, theoretical studies show that the 2H tautomer is more stable than the 1H tautomer in the gas phase. researchgate.net While much of the research on triazole acidity focuses on the N-H protons due to their role in tautomerism, the acidity of the carbon-bound proton is also computationally accessible and provides insight into the molecule's reactivity, such as its susceptibility to deprotonation and subsequent functionalization. scielo.br
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting the chemical reactivity of this compound. rsc.orgmdpi.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy unoccupied orbital, functions as an electron acceptor. rsc.org
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular reactivity and stability. rsc.orgmdpi.com A smaller energy gap generally implies higher reactivity and lower kinetic stability. dergipark.org.tr From the energies of the FMOs, several global reactivity descriptors can be derived to quantify different aspects of the molecule's reactivity. nih.govcumhuriyet.edu.tr
Table 1: Global Reactivity Descriptors Derived from FMOs
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
This table is based on established theoretical chemistry principles. rsc.orgnih.gov
Molecular Orbital Calculations
Semi-empirical molecular orbital methods, such as Austin Model 1 (AM1), have been utilized to study the electronic structure of this compound. scielo.br These calculations provide a cost-effective way to gain insights into molecular properties. AM1 calculations have confirmed that the 4-position of the 2H-1,2,3-triazole ring possesses a higher electron density. This finding is significant as it provides a theoretical basis for the observed regioselectivity during the synthesis of the compound via nitration of the 2H-1,2,3-triazole precursor. The AM1 method has also been successfully applied to related heterocyclic systems to determine LUMO coefficients, which are used to predict molecular reactivity. scielo.br
Molecular Docking Studies (in the context of biological activity)
Molecular docking is a computational technique used to predict how a molecule, such as this compound or its derivatives, binds to a macromolecular target, typically a protein or enzyme. nih.gov These studies are crucial for evaluating potential biological or therapeutic activity. Research on related triazole compounds has involved docking them into the active sites of various enzymes, including cytochrome P450 (CYP) isoenzymes, to predict their interaction patterns and binding affinities. jomardpublishing.commdpi.com
The triazole ring often plays a key role in these interactions, facilitating hydrogen bonds and π-π stacking with amino acid residues in the target's active site. The results from these simulations help to establish a structure-activity relationship (SAR), providing valuable information for the rational design of new derivatives with enhanced or specific biological activities. nih.govmdpi.com For example, docking studies have explored the interactions of triazole derivatives with targets like kinases, dehydrogenases, and lanosterol (B1674476) 14α-demethylase (CYP51), which are relevant in anticancer and antifungal research. mdpi.comrsc.orgmdpi.com
Simulation of Detonation Performance (EXPLO5 program)
Given its nitro group and high nitrogen content, this compound is a precursor for energetic materials. The detonation performance of these materials is often evaluated theoretically using specialized thermochemical codes like EXPLO5. researchgate.netnih.gov This software calculates key energetic properties based on the compound's chemical composition and heat of formation. rsc.org
The primary parameters calculated are the detonation velocity (D) and detonation pressure (P), which are critical indicators of an explosive's power. researchgate.netrsc.org Numerous studies on energetic salts and derivatives based on the 4-nitro-1,2,3-2H-triazole framework have utilized the EXPLO5 program (versions v6.01 and v6.05) to predict their performance and compare them with well-known explosives like RDX and HMX. researchgate.netnih.govrsc.orgmdpi.com These simulations are essential for the initial screening and design of new high-energy materials with desired performance and safety characteristics.
Table 2: Example Calculated Detonation Parameters for Energetic Materials Containing Triazole Moieties
| Compound/Salt Type | Detonation Velocity (D, m s⁻¹) | Detonation Pressure (P, GPa) | Reference |
|---|---|---|---|
| MTAT Framework Salt (1) | 8001 | 23.3 | researchgate.net |
| MTAT Framework Salt (3) | 8097 | 26.7 | researchgate.net |
| N8-Type Compound (S8) | 8317 | 33.43 | mdpi.com |
| Ammonium Salt (5) | 8657 | 27.78 | bohrium.com |
| Triaminoguanidine Salt (9) | 9120 | 33.39 | bohrium.com |
Note: This table presents data for related energetic compounds to illustrate the output of EXPLO5 simulations, not for this compound itself.
Advanced Applications and Research Directions
High-Energy Materials (HEMs) and Energetic Salts
The high nitrogen content and the presence of the explosophoric nitro group make 4-Nitro-2H-1,2,3-triazole and its derivatives a focal point of research in the development of high-energy materials (HEMs). The aromaticity of the triazole ring contributes to higher thermal and chemical stability and reduced sensitivity to mechanical stimuli compared to other energetic structures. mdpi.com
Precursor for HEMs and Explosives
This compound is widely utilized as a foundational precursor for synthesizing more complex high-energy materials and explosives. researchgate.net Its structure serves as a fundamental building block for creating advanced heterocyclic compounds with tailored energetic properties. The introduction of the 4-nitro-1,2,3-triazole backbone into a molecule is a recognized strategy for increasing nitrogen content and enhancing energetic performance. nih.gov Researchers leverage this precursor to construct molecules with high heats of formation, a key factor for powerful explosives. nih.gov For example, it is the starting point for producing sensitive N-amino-C-nitro compounds like 1-amino-4-nitro-1,2,3-triazole and 2-amino-4-nitro-1,2,3-triazole. nih.govd-nb.info
Design of Energetic Compounds with Enhanced Detonation Properties
The this compound moiety is integral to designing energetic compounds with superior detonation performance. The inherent properties of the 1,2,3-triazole ring, which possesses a higher heat of formation than the 1,2,4-triazole (B32235) isomer, contribute significantly to the detonation velocity and pressure of the final compound. sci-hub.se Theoretical and experimental studies confirm that nitration of the triazole ring significantly increases the heat of formation and detonation pressure.
Derivatives of this compound have shown exceptional performance. For example, the N-aminated derivatives, 1-amino-4-nitro-1,2,3-triazole and 2-amino-4-nitro-1,2,3-triazole, possess performances comparable to that of PETN. nih.govd-nb.info Furthermore, more complex structures, such as hydrazinium (B103819) salts of C-C linked 1,2,3-triazole and 1,2,4-triazole rings, exhibit detonation velocities exceeding that of RDX. sci-hub.se
Table 1: Detonation Properties of this compound and Its Derivatives
| Compound Name | Detonation Velocity (D) [m/s] | Detonation Pressure (P) [GPa] | Reference |
|---|---|---|---|
| This compound | 8,688 | Not Reported | |
| (E)-1,2-bis(4-nitro-2H-1,2,3-triazol-2-yl)diazene (N8B) | 8,917 | Not Reported | |
| Hydrazinium salt of N-(3-amino-5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-4-yl) nitramide | 9,200 | Not Reported | sci-hub.se |
| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) (S8) | 8,317 | 28.27 | mdpi.com |
Thermal Stability and Sensitivity Studies (Impact, Friction)
A critical challenge in energetic materials research is balancing high performance with adequate safety, particularly thermal stability and sensitivity to mechanical stimuli like impact and friction. The aromatic nature of the 1,2,3-triazole ring provides inherent thermal and chemical stability. mdpi.com this compound itself is reported to be highly insensitive, with an impact sensitivity greater than 40 J.
However, derivatization can significantly alter these properties. The introduction of N-amino groups, as in 1-amino-4-nitro-1,2,3-triazole and 2-amino-4-nitro-1,2,3-triazole, leads to materials with sensitivities comparable to primary explosives. nih.govd-nb.info Conversely, strategic molecular design can enhance stability. Incorporating amide groups into an N8-chain compound derived from a 4-nitro-1H-1,2,3-triazole backbone resulted in a material with unprecedented stability for its class, demonstrating the highest impact and friction sensitivity among reported N8-catenated compounds while maintaining excellent detonation performance. mdpi.com
Table 2: Stability and Sensitivity of this compound and Related Compounds
| Compound Name | Thermal Decomposition (Td) [°C] | Impact Sensitivity (IS) [J] | Friction Sensitivity (FS) [N] | Reference |
|---|---|---|---|---|
| This compound | 231 | >40 | Not Reported | |
| (E)-1,2-bis(4-nitro-2H-1,2,3-triazol-2-yl)diazene (N8B) | 264 | 2 | Not Reported | |
| 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine | 266 | 20 | >240 | sci-hub.sebohrium.com |
| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) (S8) | 177.6 | 10 | 40 | mdpi.com |
| 2-amino-4-nitro-1,2,3-triazole | 175 (main exotherm) | Primary explosive-like | Primary explosive-like | nih.govd-nb.info |
Melt-Castable Energetic Materials
Melt-castable explosives offer significant advantages in processing and manufacturing. An ideal melt-cast material possesses a low melting point (ideally below 100°C) and a large temperature gap between its melting and decomposition points to ensure safe handling. Research has identified derivatives of this compound as potential candidates. For example, 1-amino-4-nitro-1,2,3-triazole, with a melting point of 100°C and a decomposition temperature of 175°C, is considered a potential melt-castable energetic material. d-nb.info Additionally, the diazene-linked bis(this compound) known as N8B is noted as an ideal candidate for melt-castable explosives due to its favorable thermal properties.
Pharmaceutical and Medicinal Chemistry Research
Beyond its use in energetic materials, the 1,2,3-triazole scaffold, including nitro-substituted derivatives, is a prominent pharmacophore in medicinal chemistry. nih.gov These compounds are investigated for a wide range of biological activities, attributed to their ability to form hydrogen bonds and engage in various biological interactions. Derivatives of 4-nitro-1,2,3-triazole are explored as precursors in the synthesis of drugs and as radiosensitizing agents in cancer therapy. researchgate.net
Research has demonstrated that compounds incorporating the 4-nitro-1,2,3-triazole framework exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action for its antimicrobial and anticancer effects is thought to involve the generation of reactive nitrogen species through redox reactions involving the nitro group. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, with some showing IC50 values in the low micromolar range. nih.gov The 1,2,3-triazole ring often acts as a stable linker to connect different pharmacophores, leading to the creation of hybrid molecules with enhanced or novel biological activities. nih.gov This "click chemistry" approach is widely used to synthesize libraries of compounds for screening against diverse biological targets, including enzymes and cellular receptors. nih.govmdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-amino-4-nitro-1,2,3-triazole |
| 2-amino-4-nitro-1,2,3-triazole |
| 4-nitro-5-(5-R-1,2,4-triazol-3-yl)-2H-1,2,3-triazole |
| 5-nitro-2H-1,2,3-triazole-4-carboxylic acid |
| N-(3-amino-5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-4-yl) nitramide |
| PETN (Pentaerythritol tetranitrate) |
| RDX (1,3,5-Trinitro-1,3,5-triazinane) |
| (E)-1,2-bis(4-nitro-2H-1,2,3-triazol-2-yl)diazene |
| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) |
| Potassium 4-azido-5-(dinitromethyl)-2H-1,2,3-triazole |
| 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine |
| 4-nitro-1H-1,2,3-triazole |
| 1,2,4-triazole |
| Hydrazine |
| Hydroxylamine |
Precursor in Drug Development
This compound is a valuable precursor in the synthesis of more complex molecules for drug development. Its chemical structure allows for a variety of reactions, enabling the creation of new chemical entities with potential therapeutic value. The presence of the nitro group and the triazole ring makes it a versatile starting material for designing compounds that can interact with biological targets.
Synthesis of Enzyme Inhibitors and Receptor Modulators
This compound is particularly significant in the design of enzyme inhibitors and receptor modulators. The mechanism of action often involves the interaction of the triazole derivative with the active sites of enzymes, leading to their inhibition. It has been shown to interact with enzymes like cytochrome P450, which are crucial in drug metabolism. The ability of its derivatives to modulate receptor signaling pathways is also a key area of investigation. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.
Development of Derivatives with Enhanced Pharmacological Profiles
Researchers have focused on synthesizing various derivatives of this compound to improve their pharmacological properties. Modifications to the core structure have led to derivatives with enhanced activity against resistant bacterial strains and reduced toxicity in preclinical models. The introduction of different functional groups can influence the lipophilicity and electronic properties of the molecules, thereby affecting their pharmacokinetic and pharmacodynamic profiles. mdpi.com
Anti-inflammatory Properties of Derivatives
Derivatives of 1,2,3-triazole and 1,2,4-triazole have demonstrated significant anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). bohrium.commdpi.commdpi.com
Inhibition of Nitric Oxide Production : In one study, hybrids of 7-oxodehydroabietic acid with a 1,2,3-triazole moiety were evaluated for their anti-inflammatory activity. Several of these compounds exhibited potent inhibition of nitric oxide (NO) production in BV2 cell lines, with some showing significantly better activity than the control, L-NMMA. mdpi.com
Inhibition of Interleukin-1β Secretion : A series of 1,2,3-triazole-substituted-N-alkyl/aryl nitrone derivatives were screened for their anti-inflammatory activity. Several compounds showed significant inhibition of IL-1β secretion in a THP-1 monocyte cell system without causing cytotoxicity. bohrium.com
Cyclooxygenase (COX) Inhibition : Research on 1,2,4-triazole derivatives has identified compounds with potent and selective COX-2 inhibitory activity, comparable to or even exceeding that of celecoxib. mdpi.com For example, a novel series of 1,2,4-triazole-pyrazole hybrids showed high selectivity for the COX-2 isoenzyme. mdpi.com
Anticancer Activities of Triazole Derivatives
Triazole derivatives have emerged as a promising class of compounds with significant anticancer activity against various cancer cell lines. jmaterenvironsci.comresearchgate.net
Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism is thought to involve the modulation of reactive oxygen species (ROS) levels and the induction of apoptosis.
Activity Against Various Cancer Cell Lines :
New 1,2,3-triazole-amino acid conjugates have demonstrated significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at low micromolar concentrations. mdpi.com
A series of 1,2,3-triazole linked isoflavone (B191592) derivatives showed potent anticancer activity against human prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with some compounds being more potent than the standard drug etoposide. tandfonline.com
Novel 1,2,3-triazole-4-carboxamide derivatives have shown remarkable anticancer activity in the NCI60 cell line screen, with significant activity against leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer. researchgate.net
Derivatives of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole have shown significant anticancer activity against human colon carcinoma (Caco-2 and HCT116), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell lines. acs.org
Antimicrobial Activity against Bacterial Strains
Derivatives of both 1,2,3-triazole and 1,2,4-triazole exhibit a broad spectrum of antimicrobial activity against various bacterial strains, including those that are resistant to common antibiotics. jmaterenvironsci.comnih.govmdpi.com
Mechanism of Action : The antimicrobial action of these compounds involves the disruption of microbial cell functions through interaction with essential biomolecules.
Activity against Gram-Positive and Gram-Negative Bacteria :
Studies have reported the minimum inhibitory concentrations (MICs) of this compound against Staphylococcus aureus (32 µg/mL) and Escherichia coli (16 µg/mL).
Coumarin-1,2,3-triazole conjugates have shown significant antibacterial activity, particularly against Enterococcus faecalis. mdpi.com
Indole derivatives containing a 1,2,4-triazole moiety demonstrated significant activity against S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org
Some 1,2,4-triazole derivatives have shown antibacterial activity that is more potent than standard drugs like ampicillin (B1664943) and chloramphenicol. researchgate.net The presence of certain substituents, such as nitro groups, has been found to enhance antibacterial activity. mdpi.com
Antitrypanosomal Agents
Derivatives of 1,2,3-triazole are being actively investigated as potential therapeutic agents for Chagas disease, caused by the parasite Trypanosoma cruzi. acs.orgresearchgate.netmdpi.comnih.govnih.gov
Activity against Trypanosoma cruzi :
A series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their activity against T. cruzi. One of the most promising compounds, a peracetylated galactopyranosyl derivative, showed significant efficacy against the parasite with no observed cytotoxicity to mammalian cells. acs.orgnih.gov
Other studies have identified 1,2,3-triazole analogs with potent activity against both the trypomastigote and intracellular amastigote forms of T. cruzi. researchgate.netmdpi.com
Nitrotriazole derivatives, in general, have shown potent bioactivity against trypanosomatid parasites. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of crucial parasite enzymes like trans-sialidase. acs.orgresearchgate.netnih.gov
Building Block for Complex Heterocyclic Compounds
This compound is a fundamental building block for the synthesis of more intricate heterocyclic structures. Its triazole ring can participate in various chemical reactions, including cycloadditions, while the nitro group can be reduced to an amino group or substituted, allowing for diverse functionalization pathways. This versatility enables chemists to construct a wide array of advanced chemical entities and materials with tailored properties.
The high nitrogen content and energetic nature of the this compound scaffold make it an important precursor for high-energy density materials (HEDMs). bohrium.comsci-hub.se Researchers have focused on synthesizing novel energetic compounds by linking the 4-nitro-1,2,3-triazole core with other nitrogen-rich heterocycles, such as 1,2,4-triazole, to create molecules with superior detonation performance and enhanced thermal stability. bohrium.comrsc.org
A key strategy involves the synthesis of compounds based on C-C linked 1,2,3-triazole and 1,2,4-triazole frameworks. bohrium.comsci-hub.se For instance, 5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine was synthesized from 5-nitro-2H-1,2,3-triazole-4-carboxylic acid and subsequently converted into various energetic salts. bohrium.comsci-hub.se These materials often exhibit a favorable balance between high energy output and low sensitivity to mechanical stimuli like impact and friction. sci-hub.se The introduction of amino groups is a common tactic, as it contributes positively to the heat of formation and facilitates extensive hydrogen bonding networks, which can increase the density and stability of the resulting compounds. sci-hub.se
Table 1: Properties of Advanced Energetic Compounds Derived from 4-Nitro-1,2,3-triazole
| Compound Name | Molecular Formula | Density (g/cm³) | Detonation Velocity (m/s) | Thermal Decomposition (°C) | Source(s) |
|---|---|---|---|---|---|
| 5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine monohydrate | C₄H₆N₁₀O₂·H₂O | 1.77 | 8951 (calculated) | 266 | bohrium.comsci-hub.se |
| Hydrazinium salt of N-(3-amino-5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl) nitramide | C₄H₇N₁₃O₄ | 1.83 | 9200 (calculated) | 215 | bohrium.com |
| Hydroxylammonium salt of N-(3-amino-5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl) nitramide | C₄H₆N₁₂O₅ | 1.87 | 9024 (calculated) | 185 | bohrium.com |
This table is interactive. Click on the headers to sort the data.
A significant research direction is the creation of larger molecular frameworks where the 4-nitro-1,2,3-triazole ring is integrated with other heterocyclic systems. sci-hub.sersc.org While true poly-fused systems involving shared bonds between rings are a complex synthetic goal, a common and effective strategy is the direct linking of different triazole rings via covalent bonds (e.g., C-C bonds). sci-hub.se This approach combines the distinct properties of different heterocyclic backbones to fine-tune the characteristics of the final material. bohrium.comrsc.org
For example, the synthesis of 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole derivatives demonstrates the combination of 1,2,3- and 1,2,4-triazole rings. rsc.org These structures are further modified with energetic moieties like nitro, nitrimino, and azo groups to create a family of neutral and salt-based energetic compounds. rsc.org Such molecular engineering allows for precise control over properties like density, thermal stability, and detonation performance. rsc.org The synthesis often begins with a precursor like 5-nitro-2H-1,2,3-triazole-4-carboxylic acid, which undergoes cyclization with other reagents to form the linked-ring system. sci-hub.se
Material Science Applications
Beyond energetic materials, this compound and its derivatives are utilized as ligands in coordination chemistry to create novel materials with specific functions.
This compound can act as a ligand, using its nitrogen and oxygen atoms to coordinate with metal ions. This facilitates the formation of metal complexes and coordination polymers. A specific area of interest is the development of Energetic Coordination Polymers (ECPs), which combine the high energy of organic ligands with the density and stability offered by a metal-coordination framework.
Research has shown the synthesis of ECPs using a derivative, 5-nitro-4-nitramino-1,2,3-triazole, as a ligand with copper ions. acs.org The resulting coordination polymers exhibit high density and, due to the incorporation of oxygen-rich nitramino groups, a favorable oxygen balance. acs.org A positive oxygen balance is crucial for efficient energy release during decomposition. These ECPs are noted for their high crystal density and relative insensitivity to external stimuli, making them promising candidates for advanced material applications. acs.org
Table 2: Properties of an Energetic Coordination Polymer with a 1,2,3-Triazole Ligand
| Compound Name | Molecular Formula | Density (g/cm³) | Oxygen Balance (%) | Source(s) |
|---|
TA = 5-nitro-4-nitramino-1,2,3-triazole. This table is interactive.
Future Research Perspectives
The future research landscape for this compound is rich with potential. A primary focus will likely remain on the design and synthesis of next-generation high-energy density materials. The strategy of combining different heterocyclic frameworks, such as 1,2,3-triazole and 1,2,4-triazole, has proven to be a facile way to fine-tune energetic properties and is a promising avenue for discovering alternatives to traditional explosives. bohrium.comrsc.org Further exploration into the synthesis of novel energetic coordination polymers with varied metal centers and functionalized triazole ligands could lead to materials with exceptional performance and safety profiles.
Additionally, the potential of 4-nitro-1,2,3-triazole derivatives as radiosensitizing agents warrants deeper investigation. Future work could involve synthesizing and screening a broader library of these compounds to identify candidates with enhanced efficacy and favorable pharmacological profiles for clinical development. The versatility of this compound as a synthetic building block ensures its continued relevance in creating complex molecules for medicinal chemistry and advanced materials science.
Exploration of New Synthetic Routes and Mechanisms
While traditional methods like the direct nitration of 2H-1,2,3-triazole with agents such as a nitric acid and sulfuric acid mixture remain prevalent, the scientific community is actively pursuing more efficient, selective, and innovative synthetic strategies.
A significant area of development is the use of copper-catalyzed reactions. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an effective route for synthesizing 1,2,3-triazole derivatives. nih.gov Research by Chen et al. in 2015 demonstrated a method to produce 4-NO₂-1,5-trisubstituted-1,2,3-triazoles in high yields (up to 96%) from nitroolefins and organic azides using a copper catalyst at 110°C. nih.govfrontiersin.org The proposed mechanism involves a regioselective 1,3-dipolar cycloaddition where the nitroolefin and azide (B81097) form a triazole intermediate, which is then stabilized by a Cu(II) catalyst. nih.govfrontiersin.org
Other emerging multicomponent reactions are also being explored. For instance, a copper-catalyzed three-component reaction involving alkynes, trimethylsilyl (B98337) azide (TMSN₃), and ethers has been developed for the selective synthesis of disubstituted-1,2,3-triazoles. nih.govfrontiersin.org By adjusting the quantity of cuprous chloride, the synthesis can be directed to selectively produce different isomers. nih.govfrontiersin.org Beyond catalysis, thermal recyclization of specific precursors, such as diazenofuroxanyl derivatives, also presents an alternative pathway to the 4-nitro-1,2,3-triazole structure.
| Synthetic Route | Reactants/Precursors | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Direct Nitration | 2H-1,2,3-triazole | HNO₃/H₂SO₄, 0–25°C | 65–78% | |
| Copper-Catalyzed [3+2] Cycloaddition | Nitroolefins, Organic Azides | CuBr catalyst, DMSO, 110°C | Up to 96% | nih.govfrontiersin.org |
| Three-Component Reaction | Alkynes, TMSN₃, Ethers | Copper catalyst, 80°C | Up to 86% | nih.govfrontiersin.org |
| Thermal Recyclization | Diazenofuroxanyl precursors | Reflux in AcOH/Ac₂O | N/A |
Deeper Understanding of Structure-Property Relationships
A fundamental goal of current research is to establish clear links between the molecular structure of 4-nitro-1,2,3-triazole derivatives and their macroscopic properties, such as thermal stability and energetic performance. The 1,2,3-triazole ring is notably stable for a compound with three adjacent nitrogen atoms and possesses a higher heat of formation compared to its 1,2,4-triazole isomer. mdpi.com The position of the nitro group is critical; placing it at the C4-position of the 2H-tautomer of the 1,2,3-triazole ring has been shown to enhance thermal stability without negatively impacting the material's energy output.
Functionalization of the core triazole structure is a key strategy for tuning its properties. For example, linking two this compound units via a diazene (B1210634) bridge to create (E)-1,2-bis(4-nitro-2H-1,2,3-triazol-2-yl)diazene results in a molecule with superior thermal stability (decomposition temperature of 264°C) and a high detonation velocity. The introduction of functional groups capable of forming hydrogen bonds, such as amide or amino groups, can further increase intermolecular stability and thermal energy. researchgate.net The influence of isomerism is also significant, as seen in regioisomeric diazene-linked bis(4-nitro-1H-1,2,3-triazoles), which show comparable high detonation performance despite differences in their branched versus linear nitrogen chains. mdpi.com More recent studies have also indicated that the rotational conformation of linked heterocyclic backbones can significantly influence the energetic performance of the final compound. rsc.org
| Compound/Derivative Type | Key Structural Feature | Observed Property Impact | Reference |
|---|---|---|---|
| This compound | NO₂ at C4-position of 2H-tautomer | Enhanced thermal stability, balanced energy | |
| (E)-1,2-bis(4-nitro-2H-1,2,3-triazol-2-yl)diazene | Diazene (-N=N-) linkage of two rings | Superior thermal stability and detonation velocity | |
| Amide-functionalized derivatives | Incorporation of -C(O)NH- groups | Increased molecular stability via hydrogen bonding | researchgate.netmdpi.com |
| Amino-functionalized derivatives | Presence of -NH₂ group alpha to energetic groups | Increased thermal energy from intermolecular H-bonds | researchgate.net |
| Linked Triazole-Pyrazole Systems | Rotational conformation of the backbone | Significant impact on energetic performance | rsc.org |
Development of Novel Derivatives for Specific Applications
The 4-nitro-1,2,3-triazole scaffold serves as a versatile starting point for creating new molecules with tailored functions. The primary application driving this research is the development of advanced high-energy materials (HEMs). researchgate.net By combining the 4-nitro-1,2,3-triazole core with other energetic heterocycles, such as 1,2,4-triazole, and introducing functional groups like nitrimino or azo moieties, researchers can fine-tune properties to create a new family of energetic salts with high density, thermal stability, and excellent detonation performance. rsc.org Derivatives such as 4,4′-Bis(5-nitro-1,2,3-2H-triazole) have been synthesized and shown to possess superior detonation characteristics compared to other similar compounds. researchgate.net
Beyond HEMs, the unique structure of nitrotriazoles is being explored for biomedical applications. Through the use of click chemistry, hybrid molecules have been synthesized by attaching a 4-nitroimidazole-piperazinyl group to a 1,2,3-triazole scaffold. nih.gov Certain derivatives from this work showed potent in vitro anti-proliferative activity against human cancer cell lines. nih.gov In another line of research, derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have been synthesized and evaluated as potential antitrypanosomal agents to combat infections like Chagas disease. nih.gov These efforts highlight the broad potential of 4-nitro-1,2,3-triazole derivatives, extending from energetic materials to medicinal chemistry.
| Derivative Class | Key Structural Modification | Target Application | Example/Finding | Reference |
|---|---|---|---|---|
| Linked Heterocyclic Salts | Combination with 1,2,4-triazole and energetic groups (nitrimino, azo) | High-Energy Materials (HEMs) | Creates a family of salts with fine-tuned energetic properties. | rsc.org |
| Bis-triazoles | Two 4-nitro-1,2,3-triazole rings linked together | HEMs | 4,4′-Bis(5-nitro-1,2,3-2H-triazole) derivatives show superior detonation performance. | researchgate.net |
| Nitroimidazole Hybrids | Linked to a 4-nitroimidazole-piperazinyl moiety via click chemistry | Anticancer Agents | Compounds 9g and 9k showed potent activity against the MCF-7 breast cancer cell line. | nih.gov |
| Nitrophenyl Derivatives | 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold with various substitutions | Antitrypanosomal Agents | A galactopyranosyl derivative showed promising activity against T. cruzi with no cytotoxicity. | nih.gov |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new 4-nitro-1,2,3-triazole derivatives. Methods such as density functional theory (DFT) are widely used to predict the physicochemical and energetic properties of novel molecules before their synthesis is attempted in a laboratory. nih.govrsc.org This "in silico" approach saves significant time and resources by screening vast libraries of potential compounds and identifying the most promising candidates. rsc.org
A common design strategy involves starting with a nitrogen-rich molecular skeleton, like 1,2,3-triazole, and computationally adding dense, energetic functional groups such as fluorodinitromethyl [–CF(NO₂)₂] or dinitromethyl [–CH(NO₂)₂]. nih.govrsc.org For example, theoretical studies predicted that 1-(fluorodinitromethyl)-4-nitro-1,2,3-triazole would exhibit excellent integrated performance, including high density, positive oxygen balance, and powerful detonation properties. nih.gov These computational predictions are used to guide synthetic efforts toward the most viable targets. researchgate.netrsc.org
In the context of medicinal chemistry, molecular docking simulations are employed to predict how a designed triazole derivative might bind to a biological target, such as a protein or enzyme. acs.org This allows researchers to study the potential ligand-protein interactions at an atomic level and prioritize the synthesis of compounds with the highest predicted binding affinity for applications like anticancer or antimicrobial drugs. nih.govacs.org
| Designed Compound | Computational Method | Predicted Density (g·cm⁻³) | Predicted Detonation Velocity (m·s⁻¹) | Predicted Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|---|
| 1-(Fluorodinitromethyl)-4-nitro-1,2,3-triazole (F3) | DFT | ≥1.95 | >8900 | >40.0 | nih.govrsc.org |
| 4,5-bis(Fluorodinitromethyl)-1,2,3-triazole (H3) | DFT | ≥1.95 | >8900 | >40.0 | nih.gov |
| Various Energetic Salts | Gaussian 09 & EXPLO5 | Calculated | Calculated | Calculated | rsc.org |
Q & A
Q. Advanced
- In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains. Schiff base derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) are synthesized and screened for enhanced bioactivity .
- Docking Studies : Molecular docking with target enzymes (e.g., CYP450) predicts binding affinities, guided by triazole’s role in hydrogen bonding and π-π stacking .
How is this compound utilized in coordination chemistry, and what analytical techniques validate metal complex structures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
